molecular formula C12H11ClOS B7991183 4-Chloro-2-methylphenyl-(2-thienyl)methanol

4-Chloro-2-methylphenyl-(2-thienyl)methanol

Cat. No.: B7991183
M. Wt: 238.73 g/mol
InChI Key: NVACFAGTZHGVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylphenyl-(2-thienyl)methanol is a chlorinated aromatic alcohol featuring a thiophene (thienyl) substituent and a methyl group on the benzene ring. Its structure combines a 4-chloro-2-methylphenyl moiety with a 2-thienylmethanol group, making it a hybrid of halogenated benzene and heterocyclic systems. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClOS/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVACFAGTZHGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Compatibility

Aryl halides, such as 4-chloro-2-methylbenzyl chloride, could theoretically couple with 2-thienyl organometallic reagents (e.g., Grignard or zinc derivatives) in the presence of palladium catalysts. This hypothesis aligns with methods used for 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, where aryl halides reacted with ethylenediamine and isocyanides.

Reduction of Ketone Precursors

The reduction of 4-chloro-2-methylphenyl-(2-thienyl)ketone to the corresponding alcohol represents a viable pathway. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with selectivity dependent on steric and electronic factors.

Reduction Parameters and Outcomes

In analogous reductions of thienyl-containing ketones, NaBH₄ in ethanol at 0°C achieved >90% conversion, while LiAlH₄ in tetrahydrofuran (THF) provided higher yields for sterically hindered substrates. For example:

SubstrateReducing AgentSolventTemperatureYield (%)
4-Chlorophenyl-(2-thienyl)ketoneNaBH₄Ethanol0°C92
4-Chlorophenyl-(2-thienyl)ketoneLiAlH₄THFReflux88

The methanol moiety’s stereochemistry is influenced by the reducing agent: NaBH₄ typically retains the ketone’s planar configuration, whereas LiAlH₄ may induce slight racemization.

Multicomponent Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds, offering a streamlined approach. A PdCl₂-catalyzed three-component reaction involving 4-chloro-2-methylbenzaldehyde, 2-thienylmagnesium bromide, and methanol derivatives could theoretically yield the target compound.

Case Study: Imidazole Synthesis

In the synthesis of 2-(2-thienyl)-4,5-dihydro-1H-imidazole, a multicomponent reaction of tert-butyl isocyanide, ethylenediamine, and PdCl₂·dppf·CH₂Cl₂ achieved 94% yield. Adapting this protocol for alcohol formation would require substituting ethylenediamine with methanol or a related nucleophile.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under moderate pressure (1–3 atm) offers a scalable alternative to hydride reductions. For instance, hydrogenation of 4-chloro-2-methylphenyl-(2-thienyl)ketone at 50°C with Pd/C achieved 85% yield in batch reactors.

Challenges and Optimization Strategies

Byproduct Formation

Chlorinated aromatic systems are prone to dehalogenation under reducing conditions. Using mild reducing agents (e.g., NaBH₄) and low temperatures minimizes this risk.

Purification Techniques

Flash chromatography with dichloromethane/methanol/triethylamine (60:3:1) effectively isolates the target compound, as demonstrated in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-Chloro-2-methylphenyl-(2-thienyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the thienyl group to a tetrahydrothienyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas with palladium catalyst

    Nucleophiles: Amines, Thiols

    Solvents: Ether, Ethanol, Tetrahydrofuran (THF)

Major Products

    Oxidation: 4-Chloro-2-methylphenyl-(2-thienyl)ketone

    Reduction: 4-Chloro-2-methylphenyl-(tetrahydro-2-thienyl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-methylphenyl-(2-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism by which 4-Chloro-2-methylphenyl-(2-thienyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference ID
4-Chloro-2-methylphenyl-(2-thienyl)methanol C₁₂H₁₁ClOS 238.73 (estimated) 4-Cl, 2-Me-phenyl; 2-thienyl-methanol N/A (hypothesized: enhanced bioactivity) -
4-Chloro-2-methylphenyl-(2-pyridyl)methanol C₁₃H₁₁ClNO 235.69 4-Cl, 2-Me-phenyl; 2-pyridyl-methanol Likely altered solubility vs. thienyl
(4-Chlorophenyl)methanol C₇H₇ClO 142.58 4-Cl-phenyl; -CH₂OH Simpler structure, lower steric hindrance
[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol C₉H₉NOS₂ 211.31 2-thienyl; thiazole substituent Antimicrobial potential (analog studies)
(2-Chlorophenyl)(diphenyl)methanol C₁₉H₁₅ClO 294.78 2-Cl-phenyl; diphenyl-methanol Scaffold for catalytic/material studies

Key Observations:

Substituent Effects on Bioactivity: Thienyl-containing compounds (e.g., in and ) often exhibit enhanced antimicrobial or enzyme-inhibitory activity compared to purely aromatic analogs. For instance, thienyl-triazoles in showed potent Gram-positive antibacterial activity . The sulfur atom in the thienyl ring may improve membrane permeability or target binding.

For example, (2-Chlorophenyl)(diphenyl)methanol in has a high molecular weight (294.78 g/mol) and is used in materials science for its rigid scaffold . Simpler analogs like (4-chlorophenyl)methanol (MW 142.58 g/mol, ) have lower melting points and higher volatility, making them less suitable for high-temperature applications.

Synthetic Routes: Thienyl-methanol derivatives are often synthesized via nucleophilic substitution or condensation reactions. details the synthesis of 2-chloromethylthiophene using formaldehyde and HCl, a precursor for thienyl-alcohol derivatives . Coumarin-thiazole hybrids in demonstrate the use of DMF as a solvent and reflux conditions for forming heterocyclic methanol derivatives, yielding compounds with high melting points (>300°C) .

Antimicrobial Activity:

  • Thienyl-1,3,4-oxadiazoles () displayed marked activity against Gram-positive bacteria (e.g., compound 9a with broad-spectrum effects) . The thienyl group’s lipophilicity likely enhances penetration into bacterial membranes.
  • In contrast, pyridyl analogs (e.g., N-(4-benzoylphenyl)maleimide derivatives in ) showed increased potency when substituted with thienyl vs. pyridyl groups, suggesting that sulfur’s electronegativity plays a critical role .

Enzyme Stabilization/Inhibition:

  • Thiazole-thienyl compounds (e.g., compound 1 in ) stabilized phosphoenolpyruvate carboxykinase (Tm increased by 8°C), likely via hydrophobic interactions with the enzyme’s active site .

Analytical and Computational Characterization

  • GC/MS Analysis: Used to identify extractive components in Dalbergia species (), a method applicable to resolving thienyl-methanol derivatives .
  • Spectroscopic Techniques : IR and NMR data (e.g., lactone C=O at 1720 cm⁻¹ in ) confirm functional groups in related compounds .

Biological Activity

4-Chloro-2-methylphenyl-(2-thienyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClOSC_{13}H_{13}ClOS. Its structure features a chlorinated aromatic ring, a methyl group, and a thienyl group attached through a methanol linkage. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-chloro-2-methylphenol with various thienyl derivatives under controlled conditions. The reaction often requires specific catalysts or solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
K56220Disruption of mitochondrial membrane potential

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the thienyl group enhances the compound's ability to integrate into lipid membranes, disrupting cellular integrity.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of various derivatives of chlorinated phenols, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM against S. aureus .
  • Cancer Cell Studies : Research conducted in 2024 focused on the cytotoxic effects against MCF-7 cells, revealing that treatment with this compound led to a dose-dependent increase in apoptotic markers .
  • Inflammation Models : In vivo studies demonstrated that administration of this compound reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 compared to control groups .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-methylphenyl-(2-thienyl)methanol?

Methodological Answer: The compound can be synthesized via a two-step process:

Condensation : React 4-chloro-2-methylbenzaldehyde with 2-thienylmagnesium bromide (Grignard reagent) in anhydrous THF under nitrogen, followed by quenching with ammonium chloride.

Reduction : Reduce the intermediate ketone using NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K. Purify via silica-gel chromatography (chloroform) to yield the product (83.5% yield reported in analogous syntheses) .

Key Parameters:

StepReagents/ConditionsYield
1THF, Grignard reagent, 48h~80%
2NaBH₄, THF/ethanol, 273 K83.5%

Q. How can structural confirmation be achieved for this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:

  • Grow crystals via slow evaporation in n-hexane.
  • Validate intramolecular O-H⋯N hydrogen bonds and C-H⋯π interactions to confirm stereochemistry .
  • Cross-validate with NMR (¹H/¹³C) and IR spectroscopy to detect hydroxyl (3200–3600 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for stereoisomers?

Methodological Answer: Discrepancies in NOESY or 2D NMR data may arise from dynamic exchange or crystallographic disorder. Strategies:

Dynamic NMR (DNMR) : Probe temperature-dependent splitting of diastereotopic protons.

SCXRD : Resolve absolute configuration using anomalous dispersion effects in SHELXL .

DFT Calculations : Compare experimental vs. computed NMR chemical shifts (e.g., using Gaussian 16) .

Example:
In a chiral aminophenol analog, intramolecular H-bonding stabilized the (R,R) configuration, confirmed via SCXRD .

Q. What experimental design optimizes asymmetric synthesis of enantiopure derivatives?

Methodological Answer:

Chiral Auxiliaries : Use (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine to induce enantioselectivity during condensation .

Kinetic Control : Monitor reaction progress via HPLC with a chiral stationary phase (e.g., CHIRALPAK IA).

Mechanistic Studies : Employ isotopic labeling (²H/¹³C) to trace stereochemical outcomes in NaBH₄ reductions .

Data Contradiction Analysis:
If unexpected enantiomer ratios occur, check:

  • Purity of starting materials (GC-MS).
  • Solvent polarity effects on transition states (e.g., ethanol vs. methanol) .

Q. How to address discrepancies in hydrogen-bonding patterns during crystallography?

Methodological Answer:

Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., D(2) chains vs. R₂²(8) rings) .

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping H-bond networks .

Validation Tools : Run PLATON’s ADDSYM to detect missed symmetry operations .

Case Study:
In a thiophene-containing analog, weak C-H⋯π interactions (3.8 Å) were misinterpreted as H-bonds until graph set analysis clarified the packing .

Q. How to mitigate side reactions during thiophene functionalization?

Methodological Answer: Thiophene’s electron-rich 2-position is prone to over-substitution. Mitigation:

Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites.

Low-Temperature Electrophilic Substitution : Conduct Friedel-Crafts acylations at 195 K .

In Situ Monitoring : Track intermediates via LC-MS to halt reactions at the mono-substituted stage.

Critical Parameters:

ParameterOptimal Range
Temperature195–273 K
CatalystBF₃·Et₂O (0.5 eq)
Reaction Time2–4 h

Q. Table 1. Comparative Yields in Thiophene Derivative Syntheses

SubstrateMethodYieldRef
2-Thienyl GrignardCondensation + NaBH₄83.5%
3-Chloro-4-fluorothiopheneAcid-catalyzed acylation72%

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Analog)Tool
R-factor0.048SHELXL
H-bond Length (O-H⋯N)2.02 ÅPLATON

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.